

Application Note: 2-[(3-Aminophenyl)formamido]acetamide in Advanced Drug Discovery

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Compound of Interest

Compound Name:	2-[(3-Aminophenyl)formamido]acetamide
CAS No.:	840537-64-6
Cat. No.:	B2409179

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Strategic Utilization in Peptidomimetics, Kinase Inhibitors, and Targeted Protein Degradation (PROTACs)

Executive Summary & Chemical Profile

2-[(3-Aminophenyl)formamido]acetamide (CAS: 840537-64-6)[1], systematically known as 3-amino-N-(2-amino-2-oxoethyl)benzamide, is a highly versatile bifunctional pharmaceutical intermediate. Structurally, it is a hybrid molecule comprising a 3-aminobenzoyl (3-Abz) core conjugated to a glycinamide terminus. In modern medicinal chemistry, this intermediate is highly prized for its dual capacity to act as a rigid structural spacer and a robust hydrogen-bond donor/acceptor network.

Mechanistic Grounding: Why Choose This Intermediate?

From an application scientist's perspective, the selection of a structural intermediate is driven by the spatial and electronic requirements of the target binding site. This specific molecule offers three distinct mechanistic advantages:

- **Rigid Turn Induction in Peptidomimetics:** The 3-Abz moiety functions as a synthetic γ -amino acid. When incorporated into a molecular scaffold, the meta-substitution pattern forces a predictable, rigid turn in the molecule's backbone[2]. This is critical when attempting to mimic the secondary structures of native peptides (e.g., α -helices or β -turns) to disrupt protein-protein interactions (PPIs).
- **Protease Resistance:** The glycinamide C-terminus is a well-documented capping group. Unlike free carboxylic acids or standard peptide bonds, the terminal primary amide heavily resists degradation by endogenous carboxypeptidases[2], dramatically improving the in vivo half-life of the resulting drug candidate.
- **Vector Control in PROTACs:** In the design of Proteolysis Targeting Chimeras (PROTACs), "linker collapse"—where a flexible linker folds onto itself due to lipophilicity—can abrogate the formation of the necessary ternary complex between the target and the E3 ligase[3]. The 3-Abz-glycinamide motif provides a rigid, polar exit vector that maintains optimal spatial distance.

Quantitative Data & Physicochemical Profiling

Understanding the baseline properties of the intermediate ensures predictable behavior during downstream synthesis and assay development.

Table 1: Physicochemical Profile and Causality in Drug Design

Property	Value	Causality in Drug Design
Molecular Weight	193.20 g/mol	Low MW allows extensive functionalization (e.g., warhead attachment) without exceeding Lipinski's Rule of 5 limits.
Topological Polar Surface Area	88.1 Å ²	High polarity ensures adequate aqueous solubility for in vitro cellular assays, preventing compound aggregation.
H-Bond Donors / Acceptors	3 / 2	Facilitates strong, directional interactions with kinase hinge regions or E3 ligase surfaces.
Rotatable Bonds	3	Restricted flexibility prevents linker collapse in PROTAC applications, ensuring a stable ternary complex.

Synthetic Workflows & Protocols

The primary synthetic handle on **2-[(3-Aminophenyl)formamido]acetamide** is the aniline nitrogen. However, due to the electron-withdrawing nature of the meta-carbonyl group, this amine exhibits reduced nucleophilicity compared to standard aliphatic amines. The following protocols are optimized to overcome this electronic deactivation.

Table 2: Amide Coupling Optimization for Aniline Derivatization

Coupling System	Solvent	Base	Conversion	Scientific Observation / Notes
EDC / HOBT	DMF	DIPEA	~45%	Sluggish reaction due to low aniline nucleophilicity.
HATU	DMF	DIPEA	>95%	Rapid conversion; trace guanidinylation observed if excess HATU is used.
T3P (50% in EtOAc)	EtOAc	Pyridine	~85%	Excellent for scale-up; allows for highly efficient aqueous workup.

Protocol A: Synthesis of Urea-Linked Kinase Inhibitors

Causality & Insight: Urea linkages are privileged pharmacophores in kinase inhibitors (e.g., Sorafenib), designed to occupy the deep hydrophobic pocket of the DFG-out conformation. Reacting our intermediate with an aryl isocyanate yields this linkage. We utilize a strict low-temperature addition to prevent the competitive trimerization of the isocyanate electrophile.

Step-by-Step Methodology:

- Preparation: Dissolve **2-[(3-Aminophenyl)formamido]acetamide** (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere.
- Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Scientist Note: While the aniline is not highly basic, DIPEA neutralizes any trace acidic impurities and stabilizes the transition state.

- Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the selected aryl isocyanate (1.1 eq) dropwise over 10 minutes.
- Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours.
- Self-Validating IPC (In-Process Control): Monitor the reaction via LC-MS (ESI+). The reaction is deemed complete when the intermediate peak ($[M+H]^+ = 194.2$) is fully consumed. Crucial: If the reaction stalls, do not heat above 40 °C, as this may induce side reactions at the glycinamide terminus.
- Workup: Quench with cold water (15 mL) to precipitate the urea product. Filter, wash with cold diethyl ether, and dry under a high vacuum.

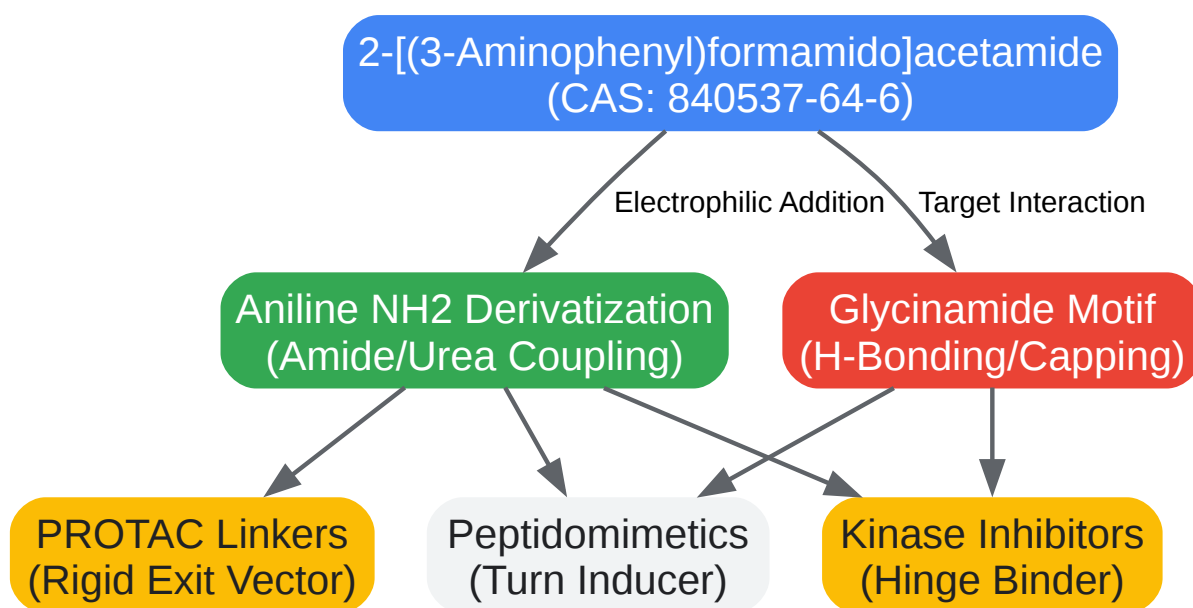
Protocol B: HATU-Mediated Amide Coupling for PROTAC Linker Extension

Causality & Insight: For PROTAC synthesis, attaching a PEGylated E3-ligase ligand to the aniline requires high-efficiency coupling. HATU is selected over EDC/HOBt due to its superior ability to activate carboxylic acids for reaction with weak nucleophiles.

Step-by-Step Methodology:

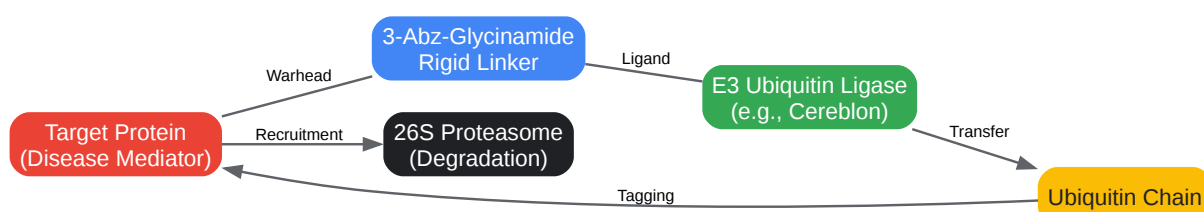
- Pre-activation: In a separate vial, dissolve the carboxylic acid-bearing E3 ligand (1.1 eq) in anhydrous DMF (3 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active OAt-ester. Scientist Note: This pre-activation step is non-negotiable; adding the aniline before the active ester forms will result in sluggish yields and potential guanidinylation of the aniline by HATU.
- Coupling: Add the pre-activated mixture to a solution of **2-[(3-Aminophenyl)formamido]acetamide** (1.0 eq) in DMF (2 mL).
- Propagation: Stir at room temperature for 12 hours.
- Purification: Direct purification via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) is recommended over liquid-liquid extraction due to the high polarity ($TPSA > 88 \text{ \AA}^2$) of the resulting conjugate.

Process Visualizations



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Divergent synthetic utility of the intermediate in modern drug discovery workflows.



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Mechanism of targeted protein degradation utilizing the rigid 3-Abz-glycinamide linker system.

References

- [\[2\]](#) 2.[3]
- [\[1\]](#)

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Sources

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